
Austocystin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Austocystin B is a natural compound isolated from the fungus Aspergillus. It belongs to a class of compounds known as mycotoxins, which are secondary metabolites produced by fungi. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in cancer research and other biomedical fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin B typically involves the isolation of the compound from the fungal species Aspergillus. The process begins with the cultivation of the fungus under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Techniques such as solid-state fermentation and liquid fermentation are being explored to enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Austocystin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive quinone intermediates.
Aplicaciones Científicas De Investigación
Austocystin B has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of mycotoxins.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy. This compound has shown promise in selectively targeting cancer cells while sparing healthy cells.
Mecanismo De Acción
Austocystin B exerts its effects primarily through the induction of DNA damage. The compound is activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that cause DNA strand breaks and other forms of genetic damage. This mechanism is particularly effective in cancer cells, which often have elevated levels of cytochrome P450 enzymes.
Comparación Con Compuestos Similares
Austocystin D: Another mycotoxin from Aspergillus with similar cytotoxic properties.
Aflatoxin B1: A well-known mycotoxin that also induces DNA damage through activation by cytochrome P450 enzymes.
Sterigmatocystin: A precursor to aflatoxins with similar structural features and biological activity.
Uniqueness of Austocystin B: this compound is unique in its selective cytotoxicity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its activation by cytochrome P450 enzymes and the resulting DNA damage mechanism distinguish it from other mycotoxins.
Propiedades
Número CAS |
55256-57-0 |
|---|---|
Fórmula molecular |
C22H20O7 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(4S,8R)-2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3/t11-,21+/m0/s1 |
Clave InChI |
JWPAJVNQGTWPMI-WIUDPPPLSA-N |
SMILES isomérico |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@H]4C=CO5)O)O |
SMILES canónico |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


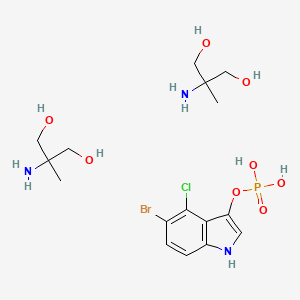
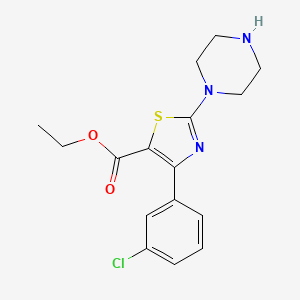
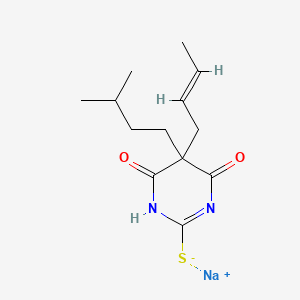
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
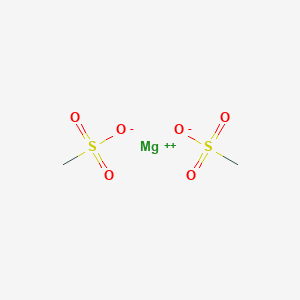

![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
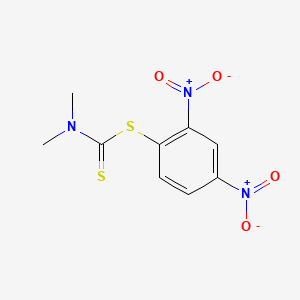
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
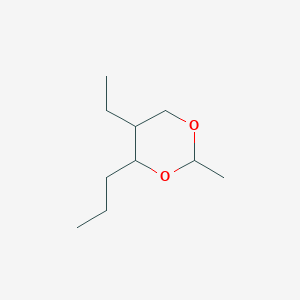
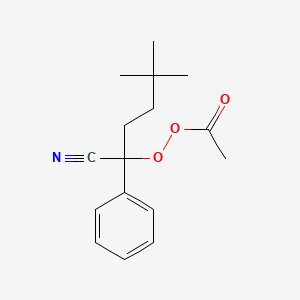
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)

